methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Mechanism of Action
Target of Action
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets Generally, these compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect various biochemical pathways . They have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur due to its interaction with its targets. Indole derivatives have been shown to have diverse biological activities , suggesting a wide range of potential effects.
Preparation Methods
The synthesis of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate typically involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe). This reaction yields 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride (Bu3SnH) to afford the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like tributyltin hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium methoxide, tributyltin hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Comparison with Similar Compounds
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antiviral properties.
These compounds share similar indole structures but differ in their substituents, leading to unique biological activities and applications.
Biological Activity
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, exhibit a wide range of biological activities such as antiviral , anti-inflammatory , and anticancer properties. These compounds are of significant interest in medicinal chemistry due to their ability to interact with various biological targets, leading to therapeutic effects in several diseases.
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with specific molecular targets. The presence of bromine and methoxy groups influences its binding affinity and reactivity:
- Target of Action : The compound primarily targets proteins involved in cell signaling and apoptosis, such as the myeloid cell leukemia 1 (Mcl-1) protein.
- Mode of Action : It induces apoptosis in cancer cells by disrupting Mcl-1 function, leading to caspase activation and subsequent cell death .
- Biochemical Pathways : It affects pathways related to cell proliferation and survival, particularly in cancerous tissues.
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.6 | Induction of apoptosis via Mcl-1 inhibition |
MV-4-11 (Leukemia) | 3.2 | Caspase activation leading to cell death |
HCC-1187 (Breast) | 4.0 | Synergistic effects with doxorubicin |
These findings suggest that this compound could be a promising candidate for the development of new anticancer therapies .
Antiviral and Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated antiviral activity against certain viruses. Its anti-inflammatory properties have also been noted, making it useful in treating conditions characterized by inflammation.
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vivo Tumor Models : In mouse models, administration of the compound resulted in a significant reduction in tumor size and weight compared to control groups. For example, a study reported a 60% reduction in tumor growth in subcutaneous xenograft models when treated with the compound at a dosage of 100 mg/kg .
- Combination Therapy : The compound has shown enhanced efficacy when combined with established chemotherapeutic agents like doxorubicin, indicating potential for use in combination therapies to improve treatment outcomes for cancer patients .
Properties
IUPAC Name |
methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTAVMSLGSKAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81224-14-8 |
Source
|
Record name | methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.